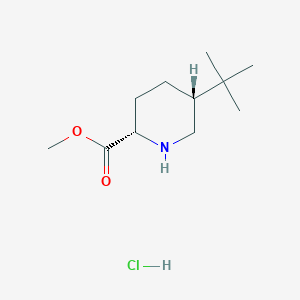

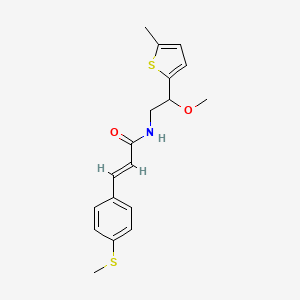

![molecular formula C11H10FN B2783887 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile CAS No. 2109103-14-0](/img/structure/B2783887.png)

2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

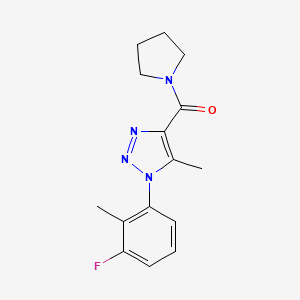

“2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile” is a chemical compound with the molecular formula C11H10FN . It is a derivative of acetonitrile, which is a colorless liquid that has a sweet, ethereal odor .

Molecular Structure Analysis

The molecular structure of “2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile” consists of a cyclopropyl group attached to an acetonitrile group, with a 4-fluorophenyl group attached to the cyclopropyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile” include a density of 1.2±0.1 g/cm3, a boiling point of 288.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 47.4±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 151.0±3.0 cm3 .Scientific Research Applications

Pharmacology

Application Summary

In pharmacology, this compound is utilized as a precursor in the synthesis of various pharmacologically active molecules. Its structure is often incorporated into larger drug molecules to modify their pharmacokinetic properties.

Methods of Application

The compound is typically used in organic synthesis reactions, such as cross-coupling reactions, to build complex drug molecules. It may undergo transformations like nitrile reduction or cyclopropane ring-opening to integrate into the drug scaffold.

Results and Outcomes

The incorporation of the fluorophenyl cyclopropyl moiety has been shown to enhance the binding affinity of certain drugs to their target receptors, leading to improved efficacy and potency in preclinical models .

Organic Synthesis

Application Summary

In organic synthesis, “2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile” serves as a versatile building block for constructing complex organic molecules, including natural products and potential drug candidates.

Methods of Application

It is employed in various synthetic routes, such as nucleophilic addition reactions, where the nitrile group acts as an electrophile. The compound’s reactivity can be further manipulated through its fluorine atom and cyclopropyl ring.

Results and Outcomes

Synthetic chemists have successfully created diverse molecular architectures using this compound, demonstrating its utility in constructing carbon-carbon and carbon-heteroatom bonds with high precision and yield .

Material Science

Application Summary

In material science, the compound is explored for its potential use in creating novel materials, such as polymers or small molecule organic semiconductors.

Methods of Application

It can be polymerized or incorporated into monomers that form the backbone of conductive polymers. Its electronic properties are of particular interest due to the presence of the fluorophenyl group.

Results and Outcomes

Research has indicated that materials derived from this compound exhibit promising electrical conductivity and stability, making them suitable for applications in organic electronics .

Analytical Chemistry

Application Summary

“2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile” is used as a standard or reagent in analytical methods, such as chromatography or mass spectrometry, to quantify or identify compounds in complex mixtures.

Methods of Application

It is often used as a calibration standard due to its well-defined physical and chemical properties. It may also participate in derivatization reactions to enhance the detection of analytes.

Results and Outcomes

The use of this compound has led to the development of robust analytical protocols with high sensitivity and specificity for the detection of various analytes in environmental and biological samples .

Biochemistry

Application Summary

In biochemistry, the compound is investigated for its role in enzyme-catalyzed reactions and its interaction with biological macromolecules.

Methods of Application

It is used in enzyme assays to study the mechanism of enzyme action, particularly those involving cytochrome P450 enzymes which are known to metabolize cyclopropyl-containing compounds.

Results and Outcomes

Studies have shown that “2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile” can be a substrate for certain enzymes, providing insights into enzyme specificity and catalysis .

Environmental Science

Application Summary

This compound’s environmental impact is assessed, particularly its biodegradation potential and its behavior in various ecosystems.

Methods of Application

Environmental fate studies involve examining the compound’s stability under different conditions and its interactions with environmental microorganisms.

Results and Outcomes

Preliminary findings suggest that “2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile” has a moderate rate of biodegradation, with specific microbes capable of utilizing it as a carbon source .

properties

IUPAC Name |

2-[1-(4-fluorophenyl)cyclopropyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYHACCYTAQFNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC#N)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/no-structure.png)

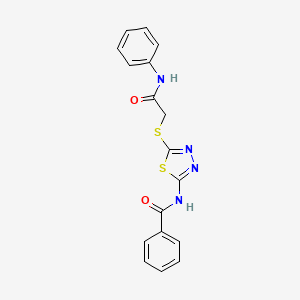

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2783809.png)

![N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2783819.png)

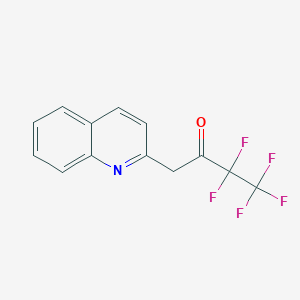

![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783822.png)

![1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2783825.png)